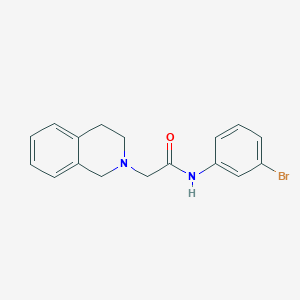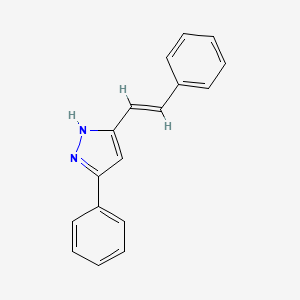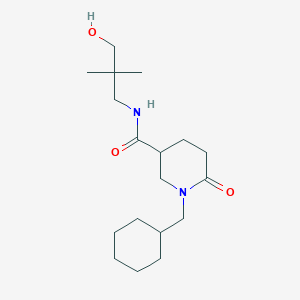![molecular formula C21H26N2O5S B6073297 N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B6073297.png)
N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide, also known as CR8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and proliferation.
Mécanisme D'action
N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide inhibits CDKs by binding to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups from ATP to the substrate. This leads to a reduction in the phosphorylation of downstream targets, such as retinoblastoma protein (Rb), which is required for cell cycle progression.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce tau phosphorylation in Alzheimer's disease, and increase insulin secretion in pancreatic beta cells. In addition, N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide is its high potency and selectivity for CDKs. This allows for the specific targeting of CDKs without affecting other kinases. However, one limitation of N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide. One direction is the development of more potent and selective CDK inhibitors based on the structure of N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide. Another direction is the investigation of the role of CDKs in other diseases, such as neurodegenerative diseases and cardiovascular disease. Finally, the development of N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide as a potential therapeutic agent for cancer, Alzheimer's disease, and diabetes requires further preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with cyclohexylamine to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the amine, which is subsequently reacted with p-toluenesulfonyl chloride to form the sulfonyl chloride derivative. Finally, the sulfonyl chloride derivative is reacted with 2-aminobenzamide to produce N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide.
Applications De Recherche Scientifique
N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, CDKs are overexpressed, leading to uncontrolled cell proliferation. N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, CDK5 has been implicated in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has been shown to inhibit CDK5, leading to a reduction in tau phosphorylation. In diabetes, CDKs have been shown to play a role in insulin secretion. N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has been shown to increase insulin secretion in pancreatic beta cells.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-19-13-12-16(14-20(19)28-2)29(25,26)23-18-11-7-6-10-17(18)21(24)22-15-8-4-3-5-9-15/h6-7,10-15,23H,3-5,8-9H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDQPNNLODBQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol](/img/structure/B6073222.png)
![8-({3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B6073227.png)
![4-benzoyl-2-({[1-(hydroxymethyl)propyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6073230.png)

![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methylbutyl)-3-piperidinecarboxamide](/img/structure/B6073248.png)
![(3'R*,4'R*)-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6073264.png)

![3-(methylthio)-11-propyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4'',3'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B6073268.png)
![3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6073271.png)

![N-[4-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6073278.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6073282.png)
![4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylmethyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B6073286.png)